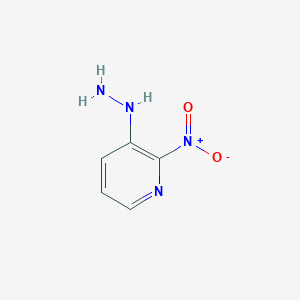
3-Hydrazinyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-2-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It is related to nitropyridines, which are a class of compounds that have been the subject of numerous studies due to their wide range of synthetic methods and substitution reactions .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Hydrazinyl-2-nitropyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring are a hydrazino group (NH2NH2) at the 3-position and a nitro group (NO2) at the 2-position .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Scientific Research Applications
Synthesis and Chemical Transformations
"3-Hydrazinyl-2-nitropyridine" serves as a precursor for various chemical transformations, including cyclotransformation, synthesis of pyrazole derivatives, and preparation of hydrazinylpyridines. For instance, the interaction of 3-nitropyridine derivatives with hydrazine hydrate leads to the formation of pyrazole and carbodihydrazide derivatives, suggesting a pathway for cyclotransformation of nitropyridines under hydrazinolysis (Smolyar & Yutilov, 2008). Similarly, the synthesis of N-hetaryl-3(5)-nitropyridines demonstrated that 3-Hydrazinyl-2-nitropyridine can be utilized to prepare compounds with moderate antibacterial activity and a strong protistocidal effect (Klimenko et al., 2015).
Pharmacological Activity
The compound has been explored for its potential in developing pharmacologically active substances. The synthesis of hydrazinylpyridines through nucleophilic aromatic substitution and their transformation into compounds with potential biological activities highlight the versatility of 3-Hydrazinyl-2-nitropyridine in medicinal chemistry. For example, substituted hydrazinylpyridines have been synthesized and evaluated for their antibacterial properties, indicating the utility of 3-Hydrazinyl-2-nitropyridine derivatives in creating new antibacterial agents (Ekar & Kranjc, 2020).
Materials Science Applications
In materials science, 3-Hydrazinyl-2-nitropyridine derivatives have been investigated for their optical properties, particularly in the context of nonlinear optical materials and molecular electronics. For instance, research on hydrazone derivatives related to 3-Hydrazinyl-2-nitropyridine has revealed their potential in photonic applications due to their significant third-order nonlinear optical properties, demonstrating the promise of such compounds in developing optical limiting devices and photonic technologies (Nair et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(2-nitropyridin-3-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZQSXUZWRKPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482331 |
Source


|
| Record name | 3-Hydrazinyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinyl-2-nitropyridine | |
CAS RN |
57115-43-2 |
Source


|
| Record name | 3-Hydrazinyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)
![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)



![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)





